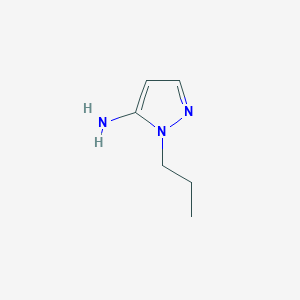

1-propyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-propyl-1H-pyrazol-5-amine (1PP) is a heterocyclic compound that is widely used in chemical synthesis and laboratory experiments. It is a versatile compound that has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as potential future directions.

Applications De Recherche Scientifique

1. Novel Synthesis Techniques

1-Propyl-1H-pyrazol-5-amine is used in the development of new synthesis techniques. For example, an efficient one-pot synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries was achieved using a mixture of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane under solvent-free conditions, showcasing the compound's role in drug discovery (Yu et al., 2013). Similarly, a microwave-mediated synthesis of 1H-pyrazole-5-amines using 1 M HCl at 150°C has been developed, offering rapid product generation with minimal purification (Everson et al., 2019).

2. Development of Pharmaceuticals

The compound is instrumental in pharmaceutical research. For instance, it's utilized in the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides, which have shown activities like anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating in rats or mice (Menozzi et al., 1993).

3. Catalysis Research

This compound plays a role in catalysis research. A study demonstrates its use in rhodium(III)-catalyzed intermolecular aromatic C-H amination, offering a method to amine an existing drug with primary or secondary N-benzoate alkylamines (Wu et al., 2014).

4. Pesticide Development

This compound is also explored in pesticide development. A study on the synthesis of 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy) phenoxy] propyl pyrazole-5-carboxamide derivatives, confirmed by IR and 1H NMR, showed good activity against lepidopterous pests (Ni Jue-ping, 2011).

Safety and Hazards

The safety data sheet for “1-propyl-1H-pyrazol-5-amine” indicates that it should be stored in a well-ventilated place and kept tightly closed . It also suggests that contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn when handling the compound .

Mécanisme D'action

Target of Action

1-Propyl-1H-pyrazol-5-amine is a derivative of 5-amino-pyrazoles, which have been identified as potent reagents in organic and medicinal synthesis . These compounds are known for their ability to construct diverse heterocyclic or fused heterocyclic scaffolds .

Mode of Action

It’s known that the amino group in 1-methyl-5-aminopyrazole, a similar compound, is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These compounds can potentially affect a wide range of biochemical pathways due to their versatile functionalities .

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 12517 , which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.

Result of Action

Given its structural similarity to other aminopyrazoles, it’s plausible that it could have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Action Environment

It’s known that the compound is a liquid at room temperature , suggesting that it might be stable under a wide range of environmental conditions.

Propriétés

IUPAC Name |

2-propylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRZPQAAUXRYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360158 |

Source

|

| Record name | 1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-15-0 |

Source

|

| Record name | 1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)